molecular formula C21H24N4OS2 B2543497 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide CAS No. 1209075-50-2

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide

Cat. No. B2543497
CAS RN: 1209075-50-2
M. Wt: 412.57
InChI Key: XPIQGYITDHRIMG-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as benzo[d]thiazolyl groups, arylpiperazine moieties, and phenylthio substituents. These structural features are commonly found in molecules with potential biological activity, as evidenced by the synthesis and evaluation of related compounds in the context of inhibiting kynurenine 3-hydroxylase and binding to 5-HT1A serotonin receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from basic building blocks like thiophenes and phthalic anhydride. For instance, the synthesis of benzo[b]thiophen-2-yl derivatives with arylpiperazine moieties involves the preparation of key intermediates followed by further functionalization . Although the exact synthesis of "N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide" is not detailed, similar synthetic strategies could be employed, such as intramolecular dehydration and Lewis acid-assisted cyclization .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a benzo[d]thiazolyl core, which is a common feature in molecules with a range of biological activities. The arylpiperazine moiety is another significant structural element that can influence the binding affinity to biological targets, as seen in the docking studies of benzo[b]thiophen-2-yl derivatives . The phenylthio group is a substituent that could potentially affect the molecule's electronic properties and its interaction with biological receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the benzo[d]thiazolyl and arylpiperazine groups can undergo various transformations. These may include nucleophilic substitutions, cyclizations, and the formation of amide bonds, which are typical in the synthesis of complex organic molecules . The phenylthio group could also participate in reactions such as S-arylation or oxidation, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide" are not explicitly provided, the properties of structurally related compounds can offer some insights. Typically, such compounds exhibit solid-state properties and can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The chemical properties, such as reactivity and binding affinity, are often explored through biochemical assays, as demonstrated by the inhibition of kynurenine 3-hydroxylase and affinity towards 5-HT1A receptors .

Scientific Research Applications

  • Synthesis and Structural Analysis : Compounds similar to N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide have been synthesized and analyzed for their structural properties. For example, a study described the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, showcasing the methods of preparing such compounds and their spectral data analysis (Manolov, Ivanov, & Bojilov, 2021).

  • Anticancer Activity : Some derivatives of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide have been investigated for their anticancer properties. A study comparing different heteroaromatic substituents in 1-(4-methylpiperazin-1-yl)isoquinolines found that certain derivatives exhibited significant anticancer activity, suggesting potential applications in cancer drug development (Konovalenko et al., 2022).

  • Antimicrobial and Antifungal Properties : Research has also been conducted on the antimicrobial and antifungal activities of thiazole derivatives. For instance, the study by Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, demonstrating significant effects against certain bacterial and fungal species (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

  • Pesticidal Activities : Thiazole derivatives have also been examined for their pesticidal activities. Choi et al. (2015) synthesized various thiazole derivatives and tested their effectiveness against mosquito larvae and a phytopathogenic fungus, highlighting their potential in pest control (Choi et al., 2015).

  • Anticonvulsant Effects : Additionally, certain derivatives have been evaluated for their anticonvulsant effects. Malik, Bahare, and Khan (2013) synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and assessed their anticonvulsant activities, finding some compounds to be more potent than standard antiepileptic drugs (Malik, Bahare, & Khan, 2013).

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS2/c1-24-10-12-25(13-11-24)21-23-18-8-7-16(15-19(18)28-21)22-20(26)9-14-27-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIQGYITDHRIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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